molecular formula C26H31N5O2S B2816383 1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921858-56-2

1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2816383
CAS No.: 921858-56-2
M. Wt: 477.63
InChI Key: QKOUBCDOEYYFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a structurally complex molecule featuring a piperidine ring, a benzyl group, and a sulfur-linked imidazo-triazole moiety. For instance, compounds with piperazine/piperidine-ethanone cores and thioether-linked heterocycles (e.g., tetrazoles or imidazoles) are synthesized via nucleophilic substitution reactions between bromoethanone derivatives and thiol-containing intermediates in ethanol with triethylamine as a base .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-2-33-23-10-8-22(9-11-23)30-16-17-31-25(30)27-28-26(31)34-19-24(32)29-14-12-21(13-15-29)18-20-6-4-3-5-7-20/h3-11,21H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOUBCDOEYYFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone, a compound with the CAS number 921858-56-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant research findings, and case studies.

The molecular formula for this compound is C26H31N5O2SC_{26}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 477.6 g/mol. The structure includes a piperidine ring and an imidazo[2,1-c][1,2,4]triazole moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC26H31N5O2S
Molecular Weight477.6 g/mol
CAS Number921858-56-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this one. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.2μM0.2\mu M to 5.0μM5.0\mu M, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar piperidine derivatives. One study reported that certain piperidine compounds showed effective inhibition against pathogens affecting plants and humans. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effects of related compounds on human cancer cell lines (MCF-7 and A549). The results indicated that the tested compounds led to significant apoptosis in cancer cells, with IC50 values ranging from 3μM3\mu M to 22μM22\mu M .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of piperidine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 10μg/mL10\mu g/mL, demonstrating their potential as antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an ENPP1 inhibitor , which plays a crucial role in cancer immunotherapy. ENPP1 negatively regulates the cGAS-STING pathway, and inhibiting it can enhance immune responses against tumors. For instance, related compounds have shown significant antitumor efficacy in murine models when combined with anti-PD-1 therapies, resulting in tumor growth inhibition rates exceeding 77% .

Neurological Disorders

The compound's structural similarities to other piperidine derivatives suggest its utility as a muscarinic receptor antagonist . Research on related compounds has demonstrated efficacy in treating neurological diseases by modulating neurotransmitter systems . These findings indicate that the compound could be further explored for therapeutic interventions in conditions such as Alzheimer's disease or schizophrenia.

Antimicrobial Properties

There is emerging evidence that derivatives of piperidine compounds possess antimicrobial properties. In vitro studies have evaluated various benzylpiperidine derivatives against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting potential applications in agricultural microbiology .

Case Study 1: ENPP1 Inhibition

A study focused on a related imidazo[1,2-a]pyrazine derivative identified as a potent ENPP1 inhibitor demonstrated significant pharmacokinetic properties and enhanced the efficacy of anti-PD-1 antibodies in tumor models . This suggests that similar compounds could leverage the same mechanisms for cancer treatment.

Case Study 2: Neurological Applications

Research into muscarinic receptor antagonists has shown that modifications to the piperidine structure can lead to enhanced selectivity and potency against specific receptor subtypes. This opens avenues for developing new treatments for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Computational Analysis

The compound’s structural complexity necessitates comparison with analogs sharing core pharmacophores. Key analogs include:

  • 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone (): Shares a piperidine-ethanone backbone but replaces the imidazo-triazole-thioether with a dihydropyrazole-thiophene group.
  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,2-a]pyridazine (): Features a triazolo-pyridazine core instead of imidazo-triazole but retains nitro/aryl substitutions linked to antiproliferative activity.

Computational Similarity Metrics :
Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints), the target compound likely shows moderate similarity (~60–70%) to these analogs, as seen in studies comparing SAHA-like compounds . For example, aglaithioduline exhibited ~70% similarity to SAHA in molecular properties (Table 1) .

Table 1: Molecular Property Comparison

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) ~480 342 264
LogP ~3.5 3.2 1.8
Hydrogen Bond Donors 1 2 3
Similarity Index - 70% (vs. SAHA) -
Bioactivity Profiles

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that compounds with imidazo-triazole or pyrazole-thioether moieties often cluster into groups with shared antiproliferative mechanisms. For instance:

  • Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole () showed IC₅₀ values <10 μM against leukemia cells, attributed to HDAC inhibition.
  • 4-Substituted phenylsulfonyl piperazin-ethanones () demonstrated moderate activity (IC₅₀: 15–25 μM) in breast cancer models.

Key Research Findings and Gaps

  • Structural Optimization : The 4-ethoxyphenyl group may reduce metabolic degradation compared to nitro-substituted analogs ().
  • Bioactivity Gaps: No direct cytotoxicity data for the target compound exists in the evidence; predictions rely on structural analogs ().
  • Computational Limitations : Tanimoto/Dice scores may underestimate bioactivity dissimilarities due to 3D conformational differences .

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., 1H^1H, 13C^13C, and 2D NMR for spatial assignments) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Structural impurities : Ensure purity via HPLC and elemental analysis, as trace solvents or byproducts can skew results .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility differences : Use consistent solvents (e.g., DMSO with <0.1% water) and confirm stock solution stability via UV-Vis spectroscopy .

Q. Methodological Approach :

  • Replicate key studies with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Apply computational modeling (e.g., molecular docking) to validate target engagement hypotheses .

What strategies optimize reaction yields for the thioether linkage in this compound?

Advanced Research Question
The thioether bond is critical for bioactivity but prone to oxidation. Optimization strategies include:

  • Catalyst selection : Use Pd/C or CuI for coupling reactions, achieving yields >70% under nitrogen .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfur-containing intermediates .
  • Temperature control : Maintain 60–70°C to minimize disulfide byproduct formation .

Validation : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in CHCl3_3:MeOH 9:1) and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Advanced Research Question
PK studies require:

  • In vitro assays :
    • Metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms) .
    • Plasma protein binding via equilibrium dialysis .
  • In vivo models : Administer via IV/PO routes in rodents, with LC-MS/MS quantification of plasma concentrations .

Q. Key Parameters :

  • Half-life (t1/2_{1/2}) >2 hours for therapeutic viability.
  • Bioavailability >20% via oral administration .

What are the best practices for modifying substituents to enhance target selectivity?

Advanced Research Question
Rational design involves:

  • SAR studies : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate receptor affinity .
  • Molecular modeling : Use DFT calculations to predict steric/electronic effects of substituents on binding .
  • Synthetic routes : Employ parallel synthesis (e.g., Ugi reaction) for rapid library generation .

Validation : Test derivatives against isoform-specific enzymes (e.g., kinase panels) to assess selectivity .

How can researchers address low aqueous solubility during formulation for in vivo studies?

Basic Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
  • Salt formation : React with HCl or sodium citrate to improve crystallinity .
  • Nanoformulation : Encapsulate in liposomes (size <200 nm via dynamic light scattering) .

Characterization : Conduct phase-solubility diagrams and stability tests (4°C/25°C for 48 hours) .

What analytical techniques are essential for confirming the compound’s stability under storage conditions?

Basic Research Question

  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
  • Analytical tools :
    • HPLC-DAD to detect degradation products .
    • IR spectroscopy to monitor oxidation of thioether to sulfoxide .

Storage Recommendations : Store at -20°C in amber vials under argon .

How can contradictory data on enzyme inhibition mechanisms be reconciled?

Advanced Research Question

  • Kinetic assays : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • X-ray crystallography : Resolve ligand-target co-crystal structures to identify binding motifs .
  • Cross-validate with siRNA knockdown models to confirm target relevance .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.